4-Chloro-5-iodopyridin-2-ol
Overview
Description
4-Chloro-5-iodopyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3ClINO It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 4 and 5 positions, respectively, and a hydroxyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodopyridin-2-ol typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-hydroxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes chlorination, followed by iodination, and finally, the introduction of the hydroxyl group through hydrolysis or other suitable methods. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodopyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-5-iodopyridin-2-ol, while oxidation can produce 4-chloro-5-iodopyridin-2-one.
Scientific Research Applications
4-Chloro-5-iodopyridin-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodopyridin-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
4-Chloro-5-bromopyridin-2-ol: Similar structure but with bromine instead of iodine.
4-Chloro-5-fluoropyridin-2-ol: Contains fluorine instead of iodine.
4-Chloro-5-iodopyridin-2-amine: An amine derivative with similar halogen substituents.
Uniqueness: 4-Chloro-5-iodopyridin-2-ol is unique due to the combination of chlorine and iodine substituents, which impart distinct chemical reactivity and potential biological activity. The presence of both halogens allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-5-iodo-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXFBCLQWNJKGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297583 | |
Record name | 2(1H)-Pyridinone, 4-chloro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628557-08-3 | |
Record name | 2(1H)-Pyridinone, 4-chloro-5-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyridinone, 4-chloro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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